Technical Guide: Synthesis of 1,3-Dimethyl-1H-indazole-5-carboxylic Acid
Technical Guide: Synthesis of 1,3-Dimethyl-1H-indazole-5-carboxylic Acid
Executive Summary
Target Molecule: 1,3-Dimethyl-1H-indazole-5-carboxylic acid CAS Registry Number: 1505140-03-3 Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol [1]
This technical guide details the synthesis of 1,3-dimethyl-1H-indazole-5-carboxylic acid, a critical pharmacophore in the development of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors. The indazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole and purine systems.
The protocol presented prioritizes regiochemical integrity and scalability . The primary challenge in synthesizing 1,3-disubstituted indazoles is controlling the N1 vs. N2 alkylation selectivity. This guide utilizes a Functional Group Interconversion (FGI) strategy starting from the halogenated core, ensuring high purity of the final regioisomer.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the late-stage separation of regioisomers where possible, though N-methylation of indazoles inherently produces mixtures. The strategy relies on constructing the 5-bromo-1,3-dimethyl-1H-indazole intermediate, purifying it to homogeneity, and then installing the carboxylic acid moiety via metal-halogen exchange.
Strategic Disconnections:
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C5-Carboxyl Formation: Disconnection of the carboxylic acid leads to the aryl bromide precursor (5-bromo-1,3-dimethyl-1H-indazole). This allows for late-stage carbonylation using Lithiation/CO₂ or Pd-catalyzed carbonylation.
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N1-Methylation: The 1,3-dimethyl pattern is established by methylating 5-bromo-3-methyl-1H-indazole.
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Indazole Core Construction: The 3-methylindazole core is accessible via the condensation of 2-fluoro-5-bromoacetophenone with hydrazine.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway highlighting the critical purification step for regioisomer control.
Experimental Protocols
Phase 1: Synthesis of 5-Bromo-3-methyl-1H-indazole
Rationale: Constructing the indazole ring before methylation allows for the use of inexpensive acetophenone starting materials.
Reagents:
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2-Fluoro-5-bromoacetophenone (1.0 eq)
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Hydrazine hydrate (5.0 eq)
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Ethanol (Solvent, 5 volumes)
Procedure:
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Charge a reaction vessel with 2-fluoro-5-bromoacetophenone (e.g., 50.0 g) and Ethanol (250 mL).
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Add Hydrazine hydrate (excess) dropwise at room temperature. Exotherm warning.
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Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of the ketone.
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Cool to room temperature. The product often precipitates directly.
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Concentrate the solvent to ~20% volume if precipitation is incomplete.
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Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum.
Process Check:
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Expected Yield: 85–92%
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Appearance: Off-white to pale yellow solid.
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Checkpoint: ¹H NMR should show a singlet for the C3-Methyl group (~2.5 ppm) and lack the acetophenone methyl ketone signal.
Phase 2: Regioselective Methylation (The Critical Step)
Rationale: Alkylation of indazoles typically favors the N1 position (thermodynamic product) over N2, but mixtures are inevitable. Sodium hydride in DMF promotes the N1 isomer effectively.
Reagents:
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5-Bromo-3-methyl-1H-indazole (1.0 eq)
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Sodium Hydride (60% dispersion in oil) (1.2 eq)
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Iodomethane (MeI) (1.3 eq)
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DMF (Anhydrous, 10 volumes)
Procedure:
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Dissolve 5-bromo-3-methyl-1H-indazole (e.g., 20.0 g) in anhydrous DMF (200 mL) under Nitrogen atmosphere.
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Cool to 0°C in an ice bath.
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Add Sodium Hydride portion-wise over 20 minutes. Allow gas evolution (H₂) to cease. Stir for 30 mins at 0°C.
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Add Iodomethane dropwise via syringe/addition funnel, maintaining temperature <5°C.
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Allow to warm to room temperature and stir for 2–3 hours.
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Quench: Carefully pour the reaction mixture into ice-water (1000 mL).
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Extraction: Extract with Ethyl Acetate (3 x 300 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.[2]
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Purification (Crucial): The crude residue contains both N1-methyl (desired) and N2-methyl (impurity) isomers.
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Perform Flash Column Chromatography (Silica gel).
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Eluent: Hexane/Ethyl Acetate Gradient (Start 95:5 → End 80:20).
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Order of Elution: The N1-isomer (1,3-dimethyl) is typically less polar and elutes after the N2-isomer in some systems, or before depending on the stationary phase interaction. Note: In many indazole systems, N1 is less polar, but verification by NOESY is mandatory.
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Data for Identification:
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Target (N1-Me): NOE correlation observed between N-Methyl protons and C7-H proton.
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Impurity (N2-Me): NOE correlation observed between N-Methyl protons and C3-Methyl protons.
Phase 3: Carboxylation via Lithiation
Rationale: Lithium-halogen exchange is cleaner and faster than Pd-catalyzed carbonylation for this substrate on a laboratory scale (<100g).
Reagents:
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5-Bromo-1,3-dimethyl-1H-indazole (1.0 eq)
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n-Butyllithium (2.5 M in hexanes) (1.2 eq)
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Dry Ice (Solid CO₂) (Excess)
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THF (Anhydrous)
Procedure:
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Dissolve 5-bromo-1,3-dimethyl-1H-indazole (e.g., 10.0 g) in anhydrous THF (150 mL) under Argon/Nitrogen.
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Cool the solution to -78°C (Acetone/Dry Ice bath). Strict temperature control is required to prevent side reactions.
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Add n-BuLi dropwise over 30 minutes. Maintain internal temp < -70°C.
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Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.
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Carbonation:
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Method A (Gas): Bubble dry CO₂ gas (passed through a drying tube) into the solution for 30 mins.
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Method B (Solid): Add crushed, dry Dry Ice directly to the reaction (carefully).
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-
Allow the reaction to warm to room temperature slowly (over 2 hours).
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Quench: Acidify with 1M HCl to pH ~3.
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Workup: Extract with Ethyl Acetate. The product is an acid and can be extracted into saturated NaHCO₃ solution (leaving non-acidic impurities in organic layer), then re-precipitated from the aqueous layer with HCl.
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Isolation: Filter the resulting white precipitate. Recrystallize from Methanol/Water if necessary.
Analytical Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | |
| Purity (HPLC) | >98.0% | Monitor @ 254 nm |
| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H, COOH), 8.35 (s, 1H, H-4), 7.90 (dd, 1H, H-6), 7.65 (d, 1H, H-7), 3.98 (s, 3H, N-Me), 2.55 (s, 3H, C3-Me) | Key diagnostic: N-Me singlet ~4.0 ppm |
| MS (ESI) | [M+H]⁺ = 191.2 | Positive mode |
| Melting Point | >200°C (Decomp) | Typical for aryl acids |
Critical Process Parameters (CPPs) & Troubleshooting
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Regioselectivity (Phase 2):
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Issue: Low ratio of N1:N2 isomers.
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Solution: Ensure the reaction is kept cold (0°C) during NaH addition. Use of non-polar solvents (like Toluene) with phase transfer catalysts can sometimes alter selectivity, but DMF is standard for yield.
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Moisture Sensitivity (Phase 3):
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Issue: Incomplete lithiation or protonation (formation of des-bromo byproduct).
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Solution: THF must be distilled or dried over molecular sieves. Glassware must be oven-dried.
-
-
Safety:
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Methyl Iodide is a potent alkylating agent (carcinogen). Use in a fume hood.
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n-BuLi is pyrophoric.
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References
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ChemicalBook. (2025). 5-bromo-1,3-dimethyl-1H-indazole CAS 552331-30-3.[3] Retrieved from
-
BenchChem. (2025).[4] Synthesis routes of 5-bromo-1H-indazole. Retrieved from [4]
-
Chemagis Ltd. (2006).[5][6] Process for preparing 1-methylindazole-3-carboxylic acid. US Patent 7,060,841 B2.[5][6] Retrieved from
-
Song, H., et al. (2012).[7] Regioselective construction and screening of 1,3-disubstituted tetrahydroindazolones. ACS Combinatorial Science, 14(1), 66-74.[7] Retrieved from
-
ChemScene. (2025). 1,3-Dimethyl-1H-indazole-5-carboxylic acid Product Information. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
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- 3. 5-bromo-1,3-dimethyl-1H-indazole CAS#: 552331-30-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7060841B2 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
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